2,5-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide
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Description
2,5-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H19NO5S and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.09839388 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the serotonin 5-HT2A/2C receptors . These receptors play a crucial role in various physiological functions, including mood regulation, anxiety, and cognitive function.
Mode of Action
As a potent serotonin 5-HT2A/2C receptor agonist, this compound binds to these receptors and activates them . This activation can lead to a variety of downstream effects, depending on the specific cellular context and the biochemical pathways involved.
Biochemical Pathways
The activation of serotonin 5-HT2A/2C receptors can affect several biochemical pathways. For instance, it can influence the release of neurotransmitters like dopamine, serotonin, acetylcholine, and glutamate . These neurotransmitters play key roles in mood regulation, cognition, and motor control.
Pharmacokinetics
It’s known that the compound can easily cross the blood-brain barrier and accumulate in the brain tissue .
Result of Action
The activation of serotonin 5-HT2A/2C receptors by this compound can lead to a variety of molecular and cellular effects. For example, it can increase the release of certain neurotransmitters, potentially leading to changes in mood and cognition . It can also induce tolerance to hallucinogenic activity and produce alterations in neurotransmission .
Biochemical Analysis
Biochemical Properties
2,5-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors . These interactions are crucial as they influence neurotransmitter release and signal transduction pathways. The compound’s binding affinity to these receptors suggests its potential use in studying serotonin-related biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate . These changes in neurotransmitter levels can affect cell function, including alterations in mood, perception, and cognitive functions. Additionally, the compound’s impact on gene expression can lead to changes in protein synthesis and cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a potent agonist for serotonin receptors, particularly 5-HT2A and 5-HT2C . This binding leads to the activation of downstream signaling pathways, resulting in changes in neurotransmitter release and gene expression. The compound’s ability to modulate these pathways highlights its potential as a tool for studying the molecular mechanisms underlying serotonin-related functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that repeated administration of the compound can lead to tolerance, where the response to the compound diminishes over time . This tolerance is associated with alterations in neurotransmitter release and receptor sensitivity, indicating the compound’s dynamic nature in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can induce changes in neurotransmitter levels and behavior without causing significant adverse effects . At higher doses, the compound can lead to toxic effects, including alterations in cardiovascular function, renal damage, and behavioral changes. These dosage-dependent effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes demethylation and hydroxylation . These metabolic processes are facilitated by enzymes such as cytochrome P450. The compound’s metabolites can also interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to accumulate in brain tissues . This accumulation is essential for its effects on neurotransmitter release and receptor interactions. Additionally, the compound’s distribution within other tissues can influence its overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with intracellular receptors and enzymes, influencing cellular responses and biochemical pathways.
Properties
IUPAC Name |
2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-20-13-8-9-15(22-3)16(10-13)23(18,19)17-11-12-6-4-5-7-14(12)21-2/h4-10,17H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQHEYRJLCTMKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.